molecular formula C18H21N3O2S B2418812 1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-27-4

1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2418812
CAS RN: 2034529-27-4
M. Wt: 343.45
InChI Key: ISJGOBRNOQRNNA-UHFFFAOYSA-N
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Description

1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, also known as BTA-PIP, is a heterocyclic compound that belongs to a class of structurally complex organic compounds known as piperidine amides. It contains a benzo[b]thiophene-2-carbonyl group, which is a significant moiety in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of BTA-PIP is C18H21N3O2S, and its molecular weight is 343.45. The compound contains a benzo[b]thiophene-2-carbonyl group, an azetidin-3-yl group, and a piperidine-4-carboxamide group.

Scientific Research Applications

Urotensin-II Receptor Antagonists

Benzo[b]thiophene-2-carboxamide derivatives, related to 1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, have been studied for their potential as urotensin-II receptor antagonists. They show potent binding affinities to the urotensin-II receptor, which can be significant in the development of treatments for cardiovascular and renal diseases. (Lim et al., 2016)

Heterocyclic Synthesis

The compound has been used in the synthesis of heterocyclic structures. For example, reactions involving benzo[b]thiophene-2-carbonyl chloride have led to the preparation of a series of carboxamides with potential pharmaceutical applications. (Sedlák et al., 2008)

Spiropyrrolidines Synthesis

In the field of organic chemistry, this compound is utilized in the synthesis of spiropyrrolidines through 1,3-dipolar cycloaddition reactions. This process is significant for creating novel heterocyclic compounds, which are a cornerstone in pharmaceutical chemistry. (Verma et al., 2009)

Antimicrobial and Docking Studies

Some derivatives of benzo[b]thiophene carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies also include molecular docking analyses to understand the interaction of these compounds with biological targets. (Talupur et al., 2021)

Thienopyrimidine Synthesis

Research has explored the synthesis of thienopyrimidines from derivatives of benzo[b]thiophene, highlighting the versatility of this compound in creating biologically significant heterocyclic compounds. (Pokhodylo et al., 2010)

Antipsychotic Agent Development

Derivatives of benzo[b]thiophene-2-carboxamide have been evaluated as potential antipsychotic agents, demonstrating their significance in neuropharmacology and the treatment of psychiatric disorders. (Norman et al., 1996)

Future Directions

The future directions for research on BTA-PIP and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c19-17(22)12-5-7-20(8-6-12)14-10-21(11-14)18(23)16-9-13-3-1-2-4-15(13)24-16/h1-4,9,12,14H,5-8,10-11H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJGOBRNOQRNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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